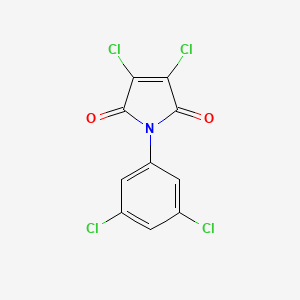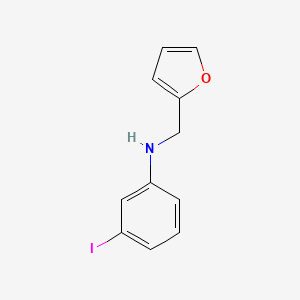
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione: is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrrole ring, making it a subject of interest for researchers and industrial chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the chlorination of a pyrrole derivative. The reaction conditions often require the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions to ensure the selective chlorination of the desired positions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dichlorophenyl isocyanate: Another chlorinated compound with similar reactivity but different applications.
Endosulfan I: A chlorinated cyclodiene derivative with insecticidal properties.
Uniqueness
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to its specific structure, which allows for selective reactivity and a wide range of applications. Its multiple chlorine atoms and pyrrole ring make it distinct from other similar compounds, providing unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H3Cl4NO2 |
|---|---|
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
3,4-dichloro-1-(3,5-dichlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H3Cl4NO2/c11-4-1-5(12)3-6(2-4)15-9(16)7(13)8(14)10(15)17/h1-3H |
Clave InChI |
CUWXJFCSNROABJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12127791.png)


![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12127827.png)


![2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B12127839.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12127846.png)
![2-[(4-Carboxybutanoyl)amino]benzoic acid](/img/structure/B12127854.png)

![2-bromo-9-(4-chlorophenyl)-14-methylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine]](/img/structure/B12127859.png)

![4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B12127864.png)

